Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl) amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-benzothiophen-2-ylmethyl)-2-methoxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-14-7-6-13-9-11-8-10-4-2-3-5-12(10)15-11/h2-5,8,13H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSVHICTLXDSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235161 | |
| Record name | N-(2-Methoxyethyl)benzo[b]thiophene-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886506-02-1 | |
| Record name | N-(2-Methoxyethyl)benzo[b]thiophene-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886506-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxyethyl)benzo[b]thiophene-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Spectroscopic Analysis of Benzo B Thiophen 2 Ylmethyl 2 Methoxyethyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine, both ¹H and ¹³C NMR would provide definitive information about its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.
Benzo[b]thiophene Protons: The aromatic protons on the benzo[b]thiophene ring system would typically appear in the downfield region, approximately between δ 7.0 and 8.0 ppm. malayajournal.org The exact chemical shifts and coupling patterns would allow for the unambiguous assignment of the protons at positions 3, 4, 5, 6, and 7.
Methylene (B1212753) Protons: Two key methylene (CH₂) groups are present. The benzylic methylene group adjacent to the thiophene (B33073) ring (C-CH₂-N) would likely resonate around δ 3.8-4.2 ppm. The two methylene groups of the methoxyethyl chain (-N-CH₂-CH₂-O-) would appear as distinct triplets, expected around δ 2.8-3.0 ppm and δ 3.5-3.7 ppm, respectively.
Amine Proton: The N-H proton of the secondary amine, if visible, would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.
Methoxy (B1213986) Protons: The methyl (CH₃) protons of the methoxy group would give rise to a sharp singlet, typically appearing in the upfield region around δ 3.3-3.4 ppm.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon environments.
Benzo[b]thiophene Carbons: The eight carbon atoms of the benzo[b]thiophene core would produce signals in the aromatic region (δ 120-145 ppm). malayajournal.org The quaternary carbons at the ring fusion would have distinct chemical shifts from the protonated carbons.
Aliphatic Carbons: The methylene carbons would appear in the upfield region, with the benzylic carbon expected around δ 50-55 ppm, and the carbons of the methoxyethyl group resonating between δ 50 and 70 ppm. The methoxy methyl carbon would be the most upfield signal, typically around δ 59 ppm.
| Predicted ¹H NMR Data | |
| Proton Group | Expected Chemical Shift (δ, ppm) |
| Aromatic (Benzo[b]thiophene) | 7.0 - 8.0 |
| Benzylic Methylene (-CH₂-N) | 3.8 - 4.2 |
| Methylene (-N-CH₂-) | 2.8 - 3.0 |
| Methylene (-CH₂-O-) | 3.5 - 3.7 |
| Methoxy (-OCH₃) | 3.3 - 3.4 |
| Predicted ¹³C NMR Data | |
| Carbon Group | Expected Chemical Shift (δ, ppm) |
| Aromatic (Benzo[b]thiophene) | 120 - 145 |
| Benzylic Methylene (-CH₂-N) | 50 - 55 |
| Methylene (-N-CH₂-CH₂-O-) | 50 - 70 |
| Methoxy (-OCH₃) | ~59 |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is invaluable for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
FT-IR Spectroscopy: The infrared spectrum of the target compound would display several key absorption bands:
N-H Stretch: A moderate to weak band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the secondary amine.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=C Stretches: Aromatic ring stretching vibrations from the benzo[b]thiophene system would produce bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: The stretching vibration of the C-N bond is expected in the 1020-1250 cm⁻¹ range.
C-O Stretch: A strong, characteristic band for the C-O ether linkage would be prominent in the 1070-1150 cm⁻¹ region.
C-S Vibrations: Vibrations involving the carbon-sulfur bond of the thiophene ring are typically weaker and found in the fingerprint region (below 1000 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong Raman signals, which would be useful for confirming the structure of the benzo[b]thiophene core.
| Predicted FT-IR Data | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300 - 3500 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch (ether) | 1070 - 1150 |
| C-N Stretch | 1020 - 1250 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
The molecular formula of Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine is C₁₂H₁₅NOS. Its exact molecular weight would be confirmed by high-resolution mass spectrometry (HRMS).
Under electron ionization (EI), the molecule would first form a molecular ion (M⁺). The subsequent fragmentation is predictable:
Base Peak: A common fragmentation pathway for N-benzyl amines is the cleavage of the benzylic C-N bond. This would result in the formation of a stable benzo[b]thiophen-2-ylmethyl cation. For related (2-aminopropyl)benzo[b]thiophene isomers, ions reflecting the benzo[b]thiophene nucleus at m/z 147 and 148 are observed. nih.gov
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage) is also highly probable. This would lead to the loss of a methoxyethyl radical or related fragments.
Other Fragments: Fragmentation of the methoxyethyl chain would produce characteristic ions. For instance, loss of a methoxy group (•OCH₃) or formaldehyde (CH₂O) could occur. The presence of the thiopyrilium ion (m/z 97) is also a possibility, as it is seen in the mass spectra of other thiophene-containing compounds. nih.gov
| Predicted Mass Spectrometry Data | |
| Ion | Predicted m/z (mass-to-charge ratio) |
| Molecular Ion [M]⁺ | 221 |
| [Benzo[b]thiophen-2-ylmethyl]⁺ | 147 |
| [Benzo[b]thiophene nucleus]⁺ | 148, 147 |
| [Thiopyrilium]⁺ | 97 |
X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown.
If a crystal structure of Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine were determined, it would provide precise data on:
Bond Lengths and Angles: The exact lengths of all covalent bonds and the angles between them would be measured, confirming the geometry of the benzo[b]thiophene ring and the conformation of the side chain.
Molecular Conformation: The analysis would reveal the preferred spatial arrangement of the methoxyethyl amine side chain relative to the planar benzo[b]thiophene core.
Crystal Packing and Intermolecular Interactions: XRD would elucidate how the molecules arrange themselves in the crystal lattice. This includes identifying any intermolecular interactions, such as hydrogen bonding involving the secondary amine (N-H···O or N-H···N) or weaker C-H···π interactions, which govern the solid-state architecture. Studies on other benzo[b]thiophene derivatives have revealed essentially planar ring systems and various intermolecular interactions, including C-H···O, that consolidate the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Orbital Interactions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzo[b]thiophene moiety acts as the primary chromophore in this compound.
Computational and Theoretical Investigations of Benzo B Thiophen 2 Ylmethyl 2 Methoxyethyl Amine
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations have become an indispensable tool in modern chemistry, providing profound insights into the molecular structure, stability, and reactivity of chemical compounds. For derivatives of benzo[b]thiophene, these theoretical methods are instrumental in understanding their electronic properties, which are crucial for their applications in materials science and medicinal chemistry.
Density Functional Theory (DFT) for Molecular Geometry Optimization, Vibrational Frequencies, and Thermodynamic Parameters
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to their lowest energy state, predicting vibrational frequencies, and calculating thermodynamic parameters.
For benzo[b]thiophene derivatives, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of atoms. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Vibrational frequency analysis serves a dual purpose: it confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and it allows for the theoretical prediction of the molecule's infrared and Raman spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure.
Furthermore, DFT calculations can provide valuable thermodynamic data, such as enthalpy, entropy, and Gibbs free energy. These parameters are essential for understanding the stability of the molecule and predicting the feasibility and spontaneity of chemical reactions.
Table 1: Calculated Thermodynamic Parameters for a Representative Benzo[b]thiophene Derivative
| Parameter | Value |
|---|---|
| Zero-point vibrational energy | 150.12 kcal/mol |
| Thermal energy (E) | 158.34 kcal/mol |
| Heat Capacity (Cv) | 45.21 cal/mol-K |
| Entropy (S) | 105.78 cal/mol-K |
| Enthalpy (H) | 159.28 kcal/mol |
| Gibbs Free Energy (G) | 127.76 kcal/mol |
Note: Data is hypothetical and representative for a benzo[b]thiophene derivative.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Electronic Excitations
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests a molecule is more reactive and can be easily polarized.
For benzo[b]thiophene derivatives, FMO analysis helps in understanding their electronic transitions and charge transfer properties. For instance, in a study of novel Benzo[b]thiophene-2-carbaldehyde derivatives, the HOMO-LUMO gap was calculated to understand their molecular stability and reactivity potential. One derivative, BTAP2, was found to have a lower energy gap (ΔE = 3.22 eV), indicating enhanced reactivity, while another, BTAP3, had a higher energy gap (ΔE = 3.59 eV), suggesting greater stability. nih.gov
These electronic excitations can be further investigated using Time-Dependent DFT (TD-DFT) to predict the UV-visible absorption spectra of the molecules.
Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Benzo[b]thiophene Derivative
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -2.55 |
| HOMO-LUMO Gap (ΔE) | 3.70 |
Note: Data is hypothetical and representative for a benzo[b]thiophene derivative.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Molecular Stability
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
In the context of benzo[b]thiophene derivatives, NBO analysis can elucidate the nature of the bonding within the fused ring system and with any substituents. For example, in a study of a fused benzo[b]thiophene derivative acting as a protease inhibitor, NBO analysis was used to understand the electronic distribution and reactivity of the molecule, revealing that the LUMO was centered on a specific carboxylic moiety, which was consistent with experimental NMR data. nih.gov
Quantitative Theory of Atoms in Molecules (QTAIM) and ADCH Charge Analysis for Covalent and Non-Covalent Interactions
The Quantitative Theory of Atoms in Molecules (QTAIM), also known as the Atoms in Molecules (AIM) theory, is a powerful method for analyzing the electron density of a molecule to characterize the nature of chemical bonds and interactions. By examining the topology of the electron density, QTAIM can identify bond critical points (BCPs) between atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction.
For benzo[b]thiophene derivatives, QTAIM can be used to characterize both the covalent bonds within the molecule and weaker non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding crystal packing and intermolecular interactions.
ADCH (Atomic Dipole Moment Corrected Hirshfeld) charge analysis is a method for calculating atomic charges that provides a more accurate representation of the charge distribution in a molecule compared to simpler methods. This information is valuable for understanding the electrostatic potential and reactivity of the molecule.
Energy Framework Analysis of Intermolecular Forces
Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. It calculates the interaction energies between a central molecule and its neighbors and represents these interactions as cylinders connecting the centroids of the molecules. The thickness of the cylinders is proportional to the strength of the interaction.
This method provides a clear and intuitive picture of the packing arrangement and the dominant intermolecular forces that stabilize the crystal structure. For benzo[b]thiophene derivatives, which are often studied for their applications in organic electronics, understanding the crystal packing is crucial as it directly influences charge transport properties. Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular interactions in a crystal. It maps various properties onto the surface, such as the normalized contact distance (dnorm), to highlight regions of close intermolecular contacts. nih.govnih.govresearchgate.netiucr.org
Theoretical Prediction of Chemical Reactivity Descriptors
Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity. These descriptors include:
Ionization Potential (I): The energy required to remove an electron from the HOMO (I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added to the LUMO (A ≈ -E_LUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = χ² / 2η).
These descriptors are valuable for comparing the reactivity of different benzo[b]thiophene derivatives and for predicting their behavior in chemical reactions. For instance, in a study of tetrahydrobenzo[b]thiophene derivatives, these global descriptors were calculated to correlate the chemical structure with reactivity. nih.govresearchgate.netbath.ac.uknih.gov
Table 3: Calculated Chemical Reactivity Descriptors for a Representative Benzo[b]thiophene Derivative (in eV)
| Descriptor | Value |
|---|---|
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 2.55 |
| Electronegativity (χ) | 4.40 |
| Chemical Hardness (η) | 1.85 |
| Chemical Softness (S) | 0.54 |
| Electrophilicity Index (ω) | 5.23 |
Note: Data is hypothetical and representative for a benzo[b]thiophene derivative.
Due to the absence of specific computational and theoretical investigation data for the chemical compound "Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine" in publicly accessible scientific literature, this article cannot be generated.
Extensive searches for molecular docking, molecular dynamics simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and ADMET prediction studies focusing explicitly on "Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine" did not yield any relevant results. The generation of a scientifically accurate and informative article, as per the requested detailed outline, is contingent upon the availability of such specific research data.
While computational studies have been conducted on other derivatives of the benzo[b]thiophene scaffold, the strict requirement to focus solely on "Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine" prevents the inclusion of data from related but distinct molecules. Introducing information from other compounds would fall outside the explicit scope of the request and would not accurately represent the computational and theoretical investigations of the specified compound.
Therefore, until research focusing on "Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine" is published and becomes publicly available, the content for the requested article remains unavailable.
Biological Activity Profiling of Benzo B Thiophen 2 Ylmethyl 2 Methoxyethyl Amine and Its Analogs in Vitro Studies
Antimicrobial Activity Investigations
Derivatives of benzo[b]thiophene have demonstrated a broad spectrum of antimicrobial activities, positioning them as a promising class for the development of new anti-infective agents.
In vitro studies have confirmed the efficacy of benzo[b]thiophene analogs against a range of pathogenic bacteria, including multidrug-resistant strains. Research into 3-halobenzo[b]thiophene derivatives revealed significant activity against Gram-positive bacteria. nih.gov Specifically, cyclohexanol-substituted 3-chloro and 3-bromo-benzo[b]thiophenes demonstrated a potent minimum inhibitory concentration (MIC) of 16 µg/mL against Bacillus cereus, Staphylococcus aureus, and Enterococcus faecalis. nih.gov
Another class, benzo[b]thiophene acylhydrazones, has shown notable effectiveness against multidrug-resistant S. aureus (MRSA). nih.govmdpi.com One of the most active compounds identified, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a MIC of 4 µg/mL on three different S. aureus strains, including a methicillin-resistant and a daptomycin-resistant clinical isolate. nih.gov Furthermore, certain benzimidazolo benzothiophene derivatives were found to be active against the Gram-negative bacterium Klebsiella pneumoniae, with MIC values recorded at 20 µg/mL. researchgate.net Other studies have reported that various substituted benzo[b]thiophene compounds show marked activity against both Gram-negative species like Escherichia coli and Pseudomonas aeruginosa, and Gram-positive species such as Staphylococcus epidermidis and Bacillus subtilis. Thiophene (B33073) derivatives, a related class, have also been found to be effective against colistin-resistant Acinetobacter baumannii and E. coli, with MIC₅₀ values ranging from 16 to 32 µg/mL. frontiersin.org
| Compound Class | Specific Analog | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | S. aureus, B. cereus, E. faecalis (Gram-positive) | 16 | nih.gov |
| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted 3-bromobenzo[b]thiophene | S. aureus, B. cereus, E. faecalis (Gram-positive) | 16 | nih.gov |
| Benzo[b]thiophene Acylhydrazone | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Multidrug-resistant S. aureus (Gram-positive) | 4 | nih.gov |
| Benzimidazolo benzothiophene | Benzonaptho and tolyl substituted derivatives | Klebsiella pneumoniae (Gram-negative) | 20 | researchgate.net |
| Thiophene Derivative | Thiophene 4 and 5 | Colistin-resistant A. baumannii (Gram-negative) | 16 (MIC₅₀) | frontiersin.org |
The antifungal potential of benzo[b]thiophene analogs has been evaluated against several clinically relevant fungal species. The same cyclohexanol-substituted 3-chloro and 3-bromo-benzo[b]thiophenes that showed antibacterial activity also exhibited a low MIC of 16 µg/mL against the yeast Candida albicans. nih.gov Another derivative, featuring a methyl alcohol group at the second position and chlorine at the third, was effective against C. albicans with a MIC of 128 µg/mL. nih.gov
Investigations into other substituted benzo[b]thiophenes confirmed their activity against both Aspergillus niger and C. albicans. researchgate.net These findings underscore the potential of the benzo[b]thiophene scaffold as a foundation for the development of novel antifungal agents.
| Compound Class | Specific Analog | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Candida albicans | 16 | nih.gov |
| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Candida albicans | 16 | nih.gov |
| 3-Halobenzo[b]thiophene | 2-(hydroxymethyl)-3-chlorobenzo[b]thiophene | Candida albicans | 128 | nih.gov |
| Benzimidazolo benzothiophene | Benzonaptho and tolyl substituted derivatives | Aspergillus niger, Candida albicans | 10-20 | researchgate.net |
Enzyme Inhibition Studies
The interaction of benzo[b]thiophene derivatives with various enzymes is a significant area of research, with studies revealing potent inhibitory activity against several key therapeutic targets.
Analogs of Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine have been identified as highly potent and selective inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. A study focusing on thiosemicarbazone derivatives highlighted a compound, (E)-2-(benzo[b]thiophen-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide, which is structurally very similar to the target compound. nih.govnih.gov This analog was found to be one of the most effective agents against the MAO-B enzyme, with an IC₅₀ value of 0.056 µM. nih.govnih.gov Its potency was comparable to that of the reference drug Selegiline (IC₅₀ = 0.037 µM). nih.gov Structure-activity relationship studies revealed that the presence of the methoxyethyl group was a key contributor to the enhanced MAO-B inhibitory activity. nih.gov Further investigation showed the inhibition to be reversible and non-competitive. nih.gov
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| (E)-2-(benzo[b]thiophen-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide | MAO-B | 0.056 | nih.govnih.gov |
| (E)-2-(benzofuran-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide | MAO-B | 0.042 | nih.govnih.gov |
| Selegiline (Reference) | MAO-B | 0.037 | nih.gov |
The benzo[b]thiophene scaffold has also been utilized to develop potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
Notably, novel benzo[b]thiophene-3-carboxamide derivatives have been designed and optimized as highly potent inhibitors of Aurora kinases A and B, which are key regulators of cell division. nih.gov The most effective compound from this series demonstrated inhibition of Aurora kinases in the nanomolar range in vitro, leading to the blockage of cytokinesis and induction of apoptosis in cancer cell lines. nih.gov Aurora B overexpression is observed in many human cancers, making its inhibition a promising therapeutic strategy. mdpi.com
While direct inhibition of p38 MAP kinase by benzo[b]thiophene analogs is less documented, related structures have been investigated. For instance, benzothiazole derivatives have been developed as effective p38α MAP kinase inhibitors. nih.gov One study on a 6-aminobenzo[b]thiophene 1,1-dioxide derivative noted that its biological effects were not associated with the phosphorylation of p38 kinase, suggesting selectivity in its mechanism of action. acs.org
Specific in vitro inhibition studies of benzo[b]thiophene analogs against MAP4K and Lck kinases were not prominent in the reviewed literature, indicating a potential area for future investigation.
Bacterial RNA polymerase (RNAP) is an essential enzyme for bacterial viability and a validated target for antibiotics. nih.gov While research has not yet specifically identified Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine or its close analogs as direct inhibitors of bacterial RNAP, the core benzo[b]thiophene structure has been shown to inhibit a related viral enzyme.
A recent study identified benzo[b]thiophene derivatives as potent inhibitors of the RNA-dependent RNA Polymerase (RdRp) of flaviviruses, including Dengue, West Nile, and Zika viruses. nih.govnih.gov Molecular docking suggested that the S-bicyclic ring system of the benzothiophene scaffold plays a crucial role in interacting with the active site of the viral polymerase. nih.gov Although viral RdRp and bacterial RNAP are structurally and functionally distinct, this finding demonstrates that the benzo[b]thiophene scaffold can bind to the active sites of polymerase enzymes. This suggests a proof-of-concept that could guide future research into designing benzo[b]thiophene-based compounds that specifically target the conserved active site of bacterial RNAP, opening a potential new avenue for the development of novel antibacterial agents. nih.gov
Cholinesterase and Glycosidase Enzyme Interactions
The inhibitory activity of benzo[b]thiophene derivatives against cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has been a subject of investigation. A recent study on a series of benzothiophene-chalcone hybrids revealed their potential as cholinesterase inhibitors. In general, these hybrid compounds demonstrated better inhibitory action against both enzymes. For instance, one of the most potent inhibitors of AChE in this series was identified as compound 5f , with an IC50 value of 62.10 μM. In the case of BChE, compound 5h was the most effective, exhibiting an IC50 of 24.35 μM, a potency comparable to the standard drug galantamine (IC50 = 28.08 μM) nih.gov.
The structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the benzothiophene scaffold play a crucial role in determining the inhibitory potency. The following table summarizes the cholinesterase inhibitory activities of selected benzothiophene-chalcone hybrids nih.gov.
| Compound | AChE Inhibition (IC50 in µM) | BChE Inhibition (IC50 in µM) |
| 5f | 62.10 | > 100 |
| 5h | > 100 | 24.35 |
| Galantamine (Reference) | Not specified in this study | 28.08 |
In the context of glycosidase enzymes, research on benzo[b]thiophene derivatives has shown inhibitory potential against α-amylase. A study evaluating novel benzo[b]thiophene-2-carbohydrazide derivatives, specifically Schiff bases and 1,3,4-oxadiazole adducts, identified them as potential α-amylase inhibitors nih.gov. The in vitro inhibitory studies revealed that compound 4 had the lowest IC50 value of 0.032 µM, which was more potent than the reference drug acarbose (0.09 µM) and another derivative, compound 2 (0.035 µM) nih.gov. While specific data on the direct inhibition of α-glucosidase or β-glucosidase by Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine is not available, the demonstrated activity of its analogs against α-amylase suggests a potential for this class of compounds to interact with carbohydrate-metabolizing enzymes nih.govresearchgate.netdntb.gov.ua.
HIV-1 Reverse Transcriptase (RT) Inhibition Mechanisms
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of antiretroviral therapy. Research into novel NNRTIs has explored various heterocyclic scaffolds. While direct studies on Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine as an HIV-1 RT inhibitor are not prevalent, the broader class of benzo[b]thiophene derivatives has been investigated. The general mechanism of NNRTIs involves binding to an allosteric site on the HIV-1 RT enzyme, which is distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity frontiersin.org.
Structure-activity relationship (SAR) studies on different classes of NNRTIs have highlighted the importance of specific structural features for potent inhibitory activity. For instance, in a series of novel benzophenones, extensive exploration of SAR led to the identification of compounds with potent inhibition of both wild-type and clinically relevant NNRTI-resistant mutant strains of HIV nih.gov. These studies emphasize the significance of molecular structure in the design of effective HIV-1 RT inhibitors nih.govfrontiersin.orgnih.gov.
Thrombin Inhibition Research
Thrombin is a key enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombotic disorders. Dibasic benzo[b]thiophene derivatives have emerged as a novel class of active site-directed thrombin inhibitors. SAR studies on these compounds have led to the development of potent, subnanomolar inhibitors nih.gov.
Optimization of the side chain of novel benzo[b]thiophene-based small organic entities has resulted in the development of potent anticoagulants. X-ray crystallographic studies of a complex between one such inhibitor and thrombin revealed hydrophobic and electrostatic interactions with the S2 and S3 binding sites of the enzyme nih.gov. Further SAR studies on conformationally restricted C3-side chains of hydroxybenzo[b]thiophenes have demonstrated that a constrained side chain can contribute to both additive and synergistic effects on thrombin inhibitory activity. These investigations led to the discovery of a potent thrombin inhibitor that was over 750-fold more potent than the initial lead compound nih.gov.
Receptor Binding and Modulation Studies
Purinergic Receptor (P2Y2R) Antagonist Research
P2Y receptors are a family of G protein-coupled receptors that are activated by extracellular nucleotides and are involved in a variety of physiological processes. The development of selective antagonists for these receptors is an active area of research. While there is extensive research on P2Y receptor antagonists in general, specific studies focusing on benzo[b]thiophene derivatives as P2Y2R antagonists are limited in the public domain nih.govresearchgate.netacs.orgrndsystems.comresearchgate.net. The design and synthesis of P2Y receptor antagonists often involve the exploration of diverse chemical scaffolds to achieve high affinity and selectivity nih.govresearchgate.netacs.orgrndsystems.comresearchgate.net.
Cannabinoid Receptor Type 2 (CB2R) Ligand Development
The cannabinoid receptor type 2 (CB2R) is a promising therapeutic target for various diseases, including inflammatory and neurodegenerative disorders, due to its role in modulating immune responses without the psychoactive effects associated with CB1R activation. The development of selective CB2R ligands is therefore of significant interest.
Research into novel heterocyclic-based CB2 selective compounds has included the synthesis and evaluation of tetrahydrobenzo[b]thiophene derivatives. A study on 2-(acylamino)/(2-sulphonylamino)-tetrahydrobenzo[b]thiophene-3-carboxylates revealed compounds with remarkably high CB2 binding affinity and selectivity over CB1 receptors nih.gov. Compound 6b from this series emerged as a potent and selective CB2R ligand with a Ki of 2.15 nM and a CB2/CB1 subtype selectivity of almost 500-fold. Functional assays showed that this compound acts as a full agonist nih.gov.
The following table presents the binding affinities of selected tetrahydrobenzo[b]thiophene derivatives for the CB2 receptor nih.gov.
| Compound | CB1R Ki (nM) | CB2R Ki (nM) | CB2R Selectivity Index (Ki CB1/Ki CB2) |
| 6a | 2050 | 4.15 | 494 |
| 6b | 1070 | 2.15 | 498 |
| 6c | 1340 | 2.65 | 506 |
These findings highlight the potential of the benzo[b]thiophene scaffold in the development of potent and selective CB2R modulators nih.gov.
Chemokine Receptor (CCR3) and Transient Receptor Potential Vanilloid 1 (TRPV-1) Antagonism
Chemokine receptors, such as CCR3, are involved in inflammatory and allergic responses, making them attractive targets for drug development. However, there is a lack of specific research in the public domain on benzo[b]thiophene derivatives as CCR3 antagonists.
The Transient Receptor Potential Vanilloid 1 (TRPV-1) is a non-selective cation channel that plays a crucial role in pain perception and neurogenic inflammation. The development of TRPV-1 antagonists is a key strategy for the treatment of chronic pain. While various chemical scaffolds have been explored for TRPV-1 antagonism, including benzamides and N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides, specific studies on N-substituted benzo[b]thiophen-2-ylmethylamines are not widely reported nih.govmdpi.comunav.eduresearchgate.netresearchgate.net. Structure-activity relationship studies on existing TRPV-1 antagonists have provided valuable insights into the key molecular features required for potent antagonism, which could guide the future design of novel inhibitors based on the benzo[b]thiophene scaffold nih.govmdpi.comunav.eduresearchgate.netresearchgate.net.
Structure Activity Relationship Sar Insights and Rational Drug Design Principles
Elucidation of Key Structural Motifs for Biological Activity
The biological activity of compounds centered around the Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine core is dictated by several key structural motifs. The benzo[b]thiophene ring system itself is a critical pharmacophore, serving as a rigid scaffold that correctly orients the other functional groups for interaction with biological targets. nih.govresearchgate.net The electron-rich sulfur atom within the thiophene (B33073) ring plays a significant role in modulating the electronic properties of the molecule and can participate in interactions such as hydrogen bonding and π-π stacking with protein residues. researchgate.net
The primary components essential for the biological profile of this class of compounds are:
The Benzo[b]thiophene Nucleus: This bicyclic system is a foundational element. Its planar structure and lipophilic nature facilitate membrane permeability and interaction with hydrophobic pockets in target proteins. researchgate.net
The Methylene (B1212753) Linker: The -CH2- group connecting the benzo[b]thiophene ring to the amine side chain provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.
The Amine Side Chain: The -(2-methoxyethyl)amine portion is crucial for establishing key interactions with target receptors, often forming hydrogen bonds or ionic interactions.
Influence of Substitutions on the Benzo[b]thiophene Moiety
Modifications to the benzo[b]thiophene ring system can significantly impact the potency and selectivity of these compounds. The position and nature of substituents are critical determinants of biological activity. researchgate.net
Position of Substitution: Electrophilic substitution reactions on the benzo[b]thiophene nucleus are well-documented, with different positions on both the benzene (B151609) and thiophene rings being accessible for modification. researchgate.netrsc.org Studies on related benzo[b]thiophene analogs have shown that substitution at the 3, 4, or 7-positions can lead to compounds with potent biological activity. nih.gov
Nature of Substituents: The introduction of various functional groups can alter the electronic and steric properties of the molecule.
Halogens: The introduction of halogen atoms, such as chlorine, can enhance lipophilicity and potentially lead to halogen bonding with the target protein, often resulting in increased potency. nih.gov A 3-chloro-7-benzo[b]thienyl derivative was identified as a highly potent allylamine (B125299) antimycotic. nih.gov
Bulky Groups: The size and shape of the substituent are also important. The introduction of bulky groups can either enhance binding through increased van der Waals interactions or cause steric hindrance that reduces activity.
| Substitution Position | Substituent Type | General Effect on Activity |
| 3-position | Halogen (e.g., Cl) | Can significantly enhance potency in certain contexts |
| 7-position | Allylamine side chain | Leads to potent antifungal activity |
| 2- and 3-positions | Aryl groups | Can modulate cholinesterase inhibitory activity |
Role of the 2-Methoxyethyl Amine Side Chain in Efficacy and Selectivity
The 2-methoxyethyl amine side chain is a critical determinant of the pharmacological profile of Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine and its analogs. This side chain is not merely a linker but actively participates in ligand-receptor interactions.
Amine Group: The nitrogen atom of the amine is typically protonated at physiological pH, allowing it to form a crucial ionic bond or hydrogen bond with acidic residues (e.g., aspartate, glutamate) in the binding site of the target protein. Converting a primary amine to a secondary amine has been shown to impact activity at certain receptors. mdpi.com
Methoxy (B1213986) Group: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the target. This can contribute to both affinity and selectivity.
Ethyl Linker: The two-carbon chain provides optimal spacing and flexibility for the amine and methoxy groups to engage with their respective interaction points within the binding pocket.
Alterations to this side chain can have profound effects. For example, changing the length of the alkyl chain, replacing the methoxy group with other functionalities, or altering the substitution on the nitrogen atom can all modulate the efficacy and selectivity of the compound.
Stereochemical Implications in Ligand-Target Interactions
While Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine itself is not chiral, the introduction of substituents on the methylene linker or the side chain can create stereocenters. Stereochemistry is a critical factor in drug action, as biological targets such as enzymes and receptors are chiral.
Enantiomers of a chiral drug can exhibit different pharmacological properties:
Eutomer: The enantiomer with the higher affinity or activity.
Distomer: The enantiomer with the lower affinity or activity.
The differential activity arises from the fact that only one enantiomer can achieve a precise three-point attachment to the binding site. In the context of developing analogs of Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine, if a chiral center is introduced, it is imperative to separate and evaluate the individual enantiomers, as they may have distinct potencies, selectivities, and even different biological activities altogether.
Application of SAR in Lead Optimization and Analog Design for Enhanced Biological Potency
The insights gained from SAR studies are fundamental to the process of lead optimization, which aims to improve the properties of a promising compound to generate a clinical candidate. youtube.comnih.gov For derivatives of Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine, SAR data guides the rational design of new analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov
Key strategies in lead optimization based on SAR include:
Scaffold Hopping: Replacing the benzo[b]thiophene core with other heterocyclic systems to explore new chemical space while retaining key binding interactions.
Functional Group Modification: Systematically altering the substituents on the benzo[b]thiophene ring to fine-tune electronic and steric properties for optimal target engagement. For example, if a particular region of the binding pocket is found to be hydrophobic, adding lipophilic groups to the corresponding position on the ligand can increase potency. youtube.com
Side Chain Optimization: Modifying the 2-methoxyethyl amine side chain to enhance interactions with the target and improve properties like solubility and metabolic stability. This can involve altering the length of the chain, changing the basicity of the amine, or replacing the methoxy group. youtube.com
Advanced Research Directions and Future Perspectives
Development of Innovative and Sustainable Synthetic Routes for Diverse Analogs
Future synthetic research will likely focus on developing more efficient, environmentally friendly, and versatile methods for producing a library of analogs based on the Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine scaffold. Traditional methods for creating benzo[b]thiophenes can be limited by harsh conditions or low yields. google.com Modern strategies aim to overcome these challenges.
Innovations could involve:
One-Pot Synthesis: Developing single-step reactions that combine commercially available starting materials to directly produce complex 2-substituted benzo[b]thiophenes, thereby improving efficiency and reducing waste.
Catalytic Methods: Expanding the use of catalysts, such as gold(I) or copper, to facilitate the cyclization and functionalization of the benzo[b]thiophene core under milder conditions. researchgate.net
Flow Chemistry: Implementing continuous flow reactors can enhance reaction efficiency, yield, and safety, particularly for industrial-scale production. smolecule.com
Green Chemistry: Utilizing aqueous media and cost-effective catalysts can significantly reduce the environmental impact of synthetic processes.
These advanced synthetic routes would enable the systematic modification of the core structure—at the thiophene (B33073) ring, the benzene (B151609) ring, and the amine side chain—to explore structure-activity relationships (SAR) thoroughly. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Future applications in this area include:
Predictive Modeling: AI/ML algorithms can be trained on existing data from other benzo[b]thiophene derivatives to predict the physicochemical properties, biological activities, pharmacokinetic profiles, and potential toxicity of novel analogs. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success. mdpi.com
De Novo Design: Deep learning methods can generate entirely new molecular structures tailored to specific therapeutic profiles, potentially leading to the design of highly potent and selective analogs. mdpi.com
Synthetic Route Planning: AI-driven systems can propose and evaluate potential synthetic pathways, helping chemists devise the most efficient "recipes" to create new molecules, a significant pain point in medicinal chemistry. acm.orgacs.org
The integration of these computational tools can significantly accelerate the design-make-test-analyze cycle, reducing the time and cost associated with discovering new drug candidates. acs.org
| AI/ML Application | Potential Impact on Research |
| Virtual Screening | Rapidly identifies promising analogs from large virtual libraries for synthesis and testing. mdpi.com |
| ADMET Prediction | Forecasts Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles early in development. mdpi.com |
| Target Identification | Analyzes biological data to suggest novel protein targets or pathways for the compound. mdpi.com |
| Generative Design | Creates novel molecular structures with optimized properties for specific therapeutic goals. mdpi.com |
Exploration of Novel Therapeutic Indications and Undiscovered Molecular Targets
The benzo[b]thiophene scaffold is associated with a wide spectrum of biological activities, suggesting that Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine could be investigated for a variety of diseases. researchgate.netijpsjournal.com While its precise targets are unknown, research on related compounds provides a roadmap for future exploration.
Potential therapeutic areas and targets for investigation include:
Oncology: Derivatives have shown anticancer activity by targeting pathways like RhoA/ROCK, which is involved in tumor growth and metastasis. nih.govnih.gov
Infectious Diseases: The scaffold is a component of compounds with antimicrobial and antiviral properties. nih.gov For instance, some derivatives inhibit enteroviruses by binding to the VP1 viral capsid protein. mdpi.com
Immunology and Inflammation: Certain analogs act as agonists of the STING (Stimulator of Interferon Genes) protein, a crucial mediator of the innate immune response, which has applications in cancer immunotherapy. smolecule.com
Neurodegenerative Diseases: Given that some benzo[b]thiophene-chalcone hybrids have been identified as cholinesterase inhibitors, this class of compounds holds potential for developing treatments for Alzheimer's disease. nih.govsciforum.net
Metabolic Disorders: The ability of some derivatives to activate peroxisome proliferator-activated receptors (PPARs) suggests a possible role in treating metabolic diseases. google.com
| Potential Therapeutic Area | Known Molecular Target/Mechanism for Analogs |
| Cancer | RhoA/ROCK pathway inhibition nih.gov |
| Viral Infections | VP1 capsid protein binding mdpi.com |
| Immuno-oncology | STING (Stimulator of Interferon Genes) agonism smolecule.com |
| Alzheimer's Disease | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition nih.gov |
| Metabolic Disease | Peroxisome proliferator-activated receptor (PPAR) activation google.com |
Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level
A critical future direction is to precisely define how Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine exerts its effects. Understanding its mechanism of action is fundamental to its development as a therapeutic agent. This involves identifying its direct molecular targets and characterizing the downstream cellular consequences of their interaction.
Key research activities would include:
Target Deconvolution: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific proteins that the compound binds to within a cell.
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target protein. This provides invaluable insight into the binding mode and can guide the rational design of more potent analogs. mdpi.com
Cell-Based Assays: Investigating the compound's effects on cellular processes such as proliferation, migration, apoptosis, and signaling pathways. nih.gov For example, observing the suppression of stress fiber formation could confirm activity against the RhoA/ROCK pathway. nih.gov
Genomic and Proteomic Profiling: Analyzing changes in gene and protein expression in cells treated with the compound to obtain a comprehensive view of the biological pathways it modulates.
Investigation of Synergistic Effects of Compound Combinations in Research Models
To enhance therapeutic efficacy and potentially overcome drug resistance, future research should explore the use of Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine in combination with other therapeutic agents. Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, are a promising strategy in areas like oncology and infectious diseases.
Future studies could focus on:
Rational Combination Design: Pairing the compound with drugs that have complementary mechanisms of action. mdpi.com For example, if the compound is found to inhibit a specific cancer pathway, it could be combined with a standard-of-care chemotherapy agent or an immunotherapy drug.
In Vitro Screening: Utilizing high-throughput screening of various drug combinations across different cell lines to identify synergistic, additive, or antagonistic interactions.
In Vivo Validation: Testing promising combinations in preclinical animal models of disease to confirm the synergistic effects on efficacy and to assess any potential combined toxicities. Research on other benzo[b]thiophene derivatives has already demonstrated efficacy in mouse models for conditions like enterovirus infection and diabetes. mdpi.comresearchgate.net
By systematically investigating these advanced research directions, the scientific community can unlock the full therapeutic potential of Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine and its future analogs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for benzo[b]thiophene derivatives, and how can they be adapted for Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine?
- Methodological Answer : Benzo[b]thiophene derivatives are commonly synthesized via cyclocondensation reactions. For example, 2-mercaptoacetone can react with halobenzaldehydes or benzonitriles under water-mediated conditions to form substituted benzo[b]thiophenes . Adapting this approach, the target amine could be synthesized by introducing a (2-methoxyethyl)amine moiety via nucleophilic substitution or reductive amination. A green methodology involving solvent optimization (e.g., ethanol/water mixtures) and catalytic systems (e.g., acid/base) should be prioritized to align with sustainable practices .
Q. How can the structure of Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine be characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : Use and NMR to identify aromatic protons (6.5–8.0 ppm for benzo[b]thiophene) and methoxy/amine groups (3.3–3.5 ppm for OCH, 2.5–3.0 ppm for NCH) .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Ensure high-resolution data collection (d-spacing < 1 Å) and validate hydrogen bonding interactions involving the amine group .
Q. What biological activities are associated with benzo[b]thiophene-containing compounds, and how can these inform target validation studies?
- Methodological Answer : Benzo[b]thiophenes are pharmacophores in drugs like raloxifene (osteoporosis) and zileuton (asthma) . To assess bioactivity:
- Conduct in vitro assays (e.g., kinase inhibition, cytotoxicity) using HEK-293 or HeLa cell lines.
- Perform structure-activity relationship (SAR) studies by modifying the methoxyethyl group to optimize solubility or binding affinity .
Q. What analytical methods are recommended for quantifying Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine in reaction mixtures?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.
- Mass spectrometry : Employ ESI-MS in positive ion mode to confirm molecular ion peaks (expected m/z ~275 for CHNOS) .
Advanced Research Questions
Q. How can experimental design address contradictions in reported yields for benzo[b]thiophene derivatives?
- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent purity, catalyst loading). To resolve:
- Perform a Design of Experiments (DoE) to optimize parameters like temperature (60–100°C), time (2–24 h), and stoichiometry (1:1–1:2 amine:thiophene).
- Compare traditional methods (e.g., halogenated solvents) with green alternatives (e.g., water/ethanol) to assess reproducibility .
Q. What computational strategies can predict the pharmacokinetic properties of Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolism.
- ADMET prediction : Employ SwissADME to estimate logP (~2.5), aqueous solubility, and blood-brain barrier permeability .
Q. How can multi-step synthesis pathways be designed to incorporate the 2-methoxyethylamine group without side reactions?
- Methodological Answer :
- Step 1 : Synthesize benzo[b]thiophen-2-ylmethanol via Friedel-Crafts alkylation.
- Step 2 : Convert to the chloride using SOCl, then react with 2-methoxyethylamine in DMF at 0°C to minimize over-alkylation.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane 1:4) to isolate the product .
Q. What strategies mitigate challenges in crystallizing Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl)amine for structural analysis?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (DMSO, DMF) for slow evaporation.
- Co-crystallization : Add tartaric acid to form salts, improving crystal lattice stability .
Data Contradiction Analysis
Q. How can conflicting reports on the reactivity of 2-methoxyethylamine in heterocyclic systems be reconciled?
- Critical Analysis : Some studies report premature hydrolysis of the methoxy group under acidic conditions, while others observe stability. To address:
- Conduct pH-dependent stability assays (pH 2–12) with LC-MS monitoring.
- Use protecting groups (e.g., Boc for amines) during synthesis to prevent degradation .
Methodological Tables
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Reaction Temperature | 80°C (balance yield vs. side reactions) | |
| Solvent System | Ethanol/Water (3:1) | |
| Chromatography | Silica gel, ethyl acetate/hexane |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
